Cyclohexyl(piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(piperidin-4-yl)methanol, also known as CPPM, is a synthetic compound that belongs to the family of opioid receptor antagonists. Piperidine, an essential heterocyclic system, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of Cyclohexyl(piperidin-4-yl)methanol is C12H23NO. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Discovery
The piperidine nucleus, which is a part of the “Cyclohexyl(piperidin-4-yl)methanol” structure, plays a pivotal role in the field of drug discovery . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Anticancer Agents
Piperidine derivatives, including those with a structure similar to “Cyclohexyl(piperidin-4-yl)methanol”, have shown potential as anticancer agents . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against HT-29, HeLa, MCF-7, and HepG2 cell lines .
Antiviral Agents
Piperidine derivatives also have potential as antiviral agents . The piperidine nucleus is an essential heterocyclic system in the production of drugs, and its byproducts show several important pharmacophoric features, making it a promising candidate for antiviral drug development .
Synthesis of Organic Compounds
“Cyclohexyl(piperidin-4-yl)methanol” can be used as a building block and reagent in synthesizing organic compounds . Its standard molar enthalpies of combustion, sublimation, and formation have been determined, which are crucial parameters in chemical synthesis .
Preparation of N-tert-butoxycarbonyl-4-hydroxymethyl Piperidine
“Cyclohexyl(piperidin-4-yl)methanol” may be used in the preparation of N-tert-butoxycarbonyl-4-hydroxymethyl piperidine . This compound could have potential applications in various fields, including pharmaceuticals and materials science .
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
While the mechanism of action of Cyclohexyl(piperidin-4-yl)methanol is not explicitly mentioned in the search results, it is known that piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the future directions of Cyclohexyl(piperidin-4-yl)methanol could be in line with these findings.
properties
IUPAC Name |
cyclohexyl(piperidin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h10-14H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHOWWIQBWWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCNCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(piperidin-4-yl)methanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.